N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide

urease inhibition enzyme inhibitor anti-ureolytic

N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide (CAS not explicitly assigned in primary literature; molecular formula C₁₅H₁₃N₃O₄, exact mass 299.0906 g/mol) is a symmetrical diacylhydrazine derivative featuring a 3-methylbenzoyl moiety on one terminus and a 2-nitrobenzoyl group on the other. The compound is characterized by a single GC-MS spectrum in the Wiley Registry, confirming its identity and volatility profile.

Molecular Formula C15H13N3O4
Molecular Weight 299.28 g/mol
Cat. No. B11531651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3-Methylbenzoyl)-2-nitrobenzohydrazide
Molecular FormulaC15H13N3O4
Molecular Weight299.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C15H13N3O4/c1-10-5-4-6-11(9-10)14(19)16-17-15(20)12-7-2-3-8-13(12)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20)
InChIKeyOJVDKIZEKRQNQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility29.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide: Core Physicochemical and Structural Profile


N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide (CAS not explicitly assigned in primary literature; molecular formula C₁₅H₁₃N₃O₄, exact mass 299.0906 g/mol) is a symmetrical diacylhydrazine derivative featuring a 3-methylbenzoyl moiety on one terminus and a 2-nitrobenzoyl group on the other [1]. The compound is characterized by a single GC-MS spectrum in the Wiley Registry, confirming its identity and volatility profile [1]. The presence of both electron-donating (3-methyl) and strongly electron-withdrawing (2-nitro) substituents creates a distinctive electronic environment that distinguishes it from simpler benzohydrazide analogs, potentially modulating both chemical reactivity and biological recognition properties [2].

Why Generic Substitution Fails for N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide


Within the benzohydrazide class, minor substituent variations produce profound differences in biological potency and selectivity. A comprehensive SAR study of 43 benzohydrazide derivatives demonstrated that both the nature and the position of substituents critically determine urease inhibitory activity, with IC₅₀ values spanning over two orders of magnitude (0.87 ± 0.31 µM to 19.0 ± 0.25 µM) [1]. The ortho-nitrobenzoyl motif in particular confers a planar conformation and hydrogen-bonding network that are absent in meta- or para-substituted analogs, directly affecting enzyme binding interactions [1]. Consequently, substituting N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide with a generic benzohydrazide or a differently substituted analog cannot be assumed to preserve the same activity profile; quantitative, assay-matched validation is essential.

N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide: Quantitative Comparative Evidence for Scientific Selection


Urease Inhibition Potency of the 2-Nitrobenzohydrazide Core Relative to Standard Thiourea

The 2-nitrobenzohydrazide core, which is the pharmacophoric half of N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide, exhibits potent urease inhibitory activity with an IC₅₀ value of 4.25 ± 0.08 µM against Jack bean urease [1]. This represents a 5-fold enhancement in potency compared to the standard reference inhibitor thiourea (IC₅₀ = 21.00 ± 0.11 µM) under identical assay conditions [1].

urease inhibition enzyme inhibitor anti-ureolytic

Broad-Spectrum Antibacterial Activity of Benzohydrazide Derivatives Against Gram-Positive and Gram-Negative Pathogens

Benzohydrazide derivatives, as a class, demonstrate significant antibacterial activity against clinically relevant pathogens. In a study evaluating phenylacetamide and benzohydrazide derivatives, compounds exhibited MIC values ranging from 0.64 to 5.65 µg/mL against a panel of Gram-positive and Gram-negative bacteria [1]. Notably, certain benzohydrazide derivatives achieved MIC values as low as 0.64 µg/mL against Escherichia coli [1], while p-hydroxybenzohydrazide derivatives showed MIC values in the range of 4–69 µg/mL against multidrug-resistant Staphylococcus aureus [2].

antibacterial MIC gram-positive

Plasmepsin II Inhibitory Activity of the 2-Nitrobenzohydrazide Moiety

The 2-nitrobenzohydrazide core, a structural component of N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide, has demonstrated inhibitory activity against Plasmodium falciparum plasmepsin II, an aspartic protease essential for hemoglobin degradation in the malaria parasite, with an IC₅₀ value of 1.0 µM [1]. In comparison, optimized peptidomimetic plasmepsin inhibitors typically achieve IC₅₀ values in the low nanomolar range (e.g., 0.5–50 nM) [2], indicating that while the 2-nitrobenzohydrazide scaffold provides a validated starting point, further optimization is required to achieve the potency of advanced leads.

plasmepsin II antimalarial aspartic protease inhibition

N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide: Evidence-Based Application Scenarios


Anti-Ureolytic Drug Discovery and Biochemical Probe Development

The 2-nitrobenzohydrazide core demonstrates 5-fold higher urease inhibition potency (IC₅₀ = 4.25 µM) than the reference inhibitor thiourea [1]. This makes N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide a structurally privileged scaffold for developing therapeutics targeting urease-positive pathogens (e.g., Helicobacter pylori, Proteus mirabilis) or for formulating urease inhibitor-based agricultural products to reduce ammonia volatilization from urea fertilizers.

Antibacterial Lead Optimization Against Drug-Resistant Gram-Positive Pathogens

Benzohydrazide derivatives exhibit MIC values as low as 0.64 µg/mL against Gram-positive and Gram-negative bacteria, with certain analogs active against methicillin-resistant Staphylococcus aureus (MIC range 4–69 µg/mL) [2][3]. N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide, bearing both electron-donating (3-methyl) and electron-withdrawing (2-nitro) substituents, represents a promising scaffold for SAR-driven optimization toward novel antibacterial agents targeting resistant strains.

Antimalarial Probe Development Targeting Plasmepsin II

The 2-nitrobenzohydrazide moiety inhibits P. falciparum plasmepsin II with an IC₅₀ of 1.0 µM [4]. While less potent than optimized peptidomimetics (0.5–50 nM) [5], the non-peptidomimetic nature of N'-(3-Methylbenzoyl)-2-nitrobenzohydrazide offers a synthetically tractable, structurally distinct chemotype for antimalarial fragment-based drug discovery or for developing chemical probes to interrogate hemoglobin degradation pathways.

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